REACTION_CXSMILES
|
[Na].C([N:9]1[C:17]2[CH:16]=[CH:15][N:14]=[C:13]([NH:18][C:19](=[O:23])[O:20][CH2:21][CH3:22])[C:12]=2[CH:11]=[CH:10]1)C1C=CC=CC=1.N>C1COCC1>[NH:9]1[C:17]2[CH:16]=[CH:15][N:14]=[C:13]([NH:18][C:19](=[O:23])[O:20][CH2:21][CH3:22])[C:12]=2[CH:11]=[CH:10]1 |^1:0|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dark blue reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with solid NH4Cl
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
treated with 10% NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with 10/1 CHCl3/MeOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C(=NC=CC21)NC(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.059 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |